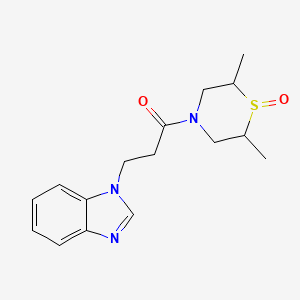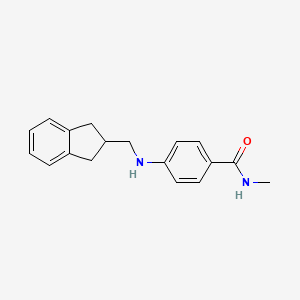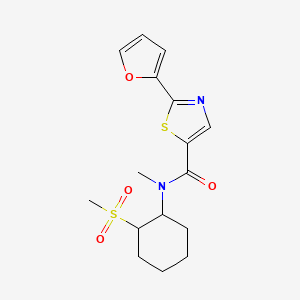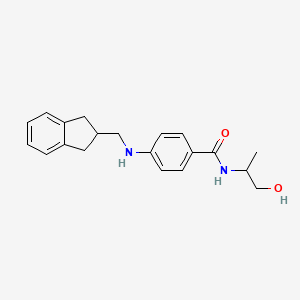![molecular formula C17H27NO B7037996 (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine](/img/structure/B7037996.png)
(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine is an organic compound that features a unique oxan-3-amine structure with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine typically involves the reaction of oxan-3-amine with 2-(4-tert-butylphenyl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butylphenyl group into the oxan-3-amine structure, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxan-3-amine to oxan-3-ol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous toluene.
Major Products Formed
Oxidation: Oxan-3-one derivatives.
Reduction: Oxan-3-ol derivatives.
Substitution: Various substituted oxan-3-amines depending on the nucleophile used.
Scientific Research Applications
(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine exerts its effects involves interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)15-8-6-14(7-9-15)10-11-18-16-5-4-12-19-13-16/h6-9,16,18H,4-5,10-13H2,1-3H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXFEVLQGLRLTO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCNC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CCN[C@@H]2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-pyridin-2-ylbutan-1-one](/img/structure/B7037916.png)
![2-Pyrimidin-5-yl-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7037917.png)
![N-[(1R)-1-(3-chlorophenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide;hydroiodide](/img/structure/B7037927.png)
![N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine](/img/structure/B7037965.png)
![4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine](/img/structure/B7037971.png)


![N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7038000.png)

![7-fluoro-1-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7038008.png)
![[6-[[1-Tert-butyl-3-(3-methoxyphenyl)pyrazol-4-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7038012.png)
![N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7038019.png)
![1-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B7038021.png)
